

Check Availability & Pricing

# Notoginsenoside Ft1: A Deep Dive into the Signaling Pathways Driving Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Notoginsenoside Ft1** (Ft1), a saponin isolated from Panax notoginseng, has emerged as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in wound healing and tissue regeneration but also plays a central role in pathological conditions such as tumor growth and metastasis. Understanding the molecular mechanisms by which Ft1 promotes angiogenesis is crucial for its therapeutic development. This technical guide provides a comprehensive overview of the core signaling pathways modulated by **Notoginsenoside Ft1** to drive angiogenesis, with a focus on the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

### Introduction

Angiogenesis is a complex and tightly regulated process involving the proliferation, migration, and differentiation of endothelial cells. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor, triggers a cascade of intracellular signaling events. **Notoginsenoside Ft1** has been identified as a novel proangiogenic agent that enhances the expression of VEGF through the activation of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ).[1][2] This guide delves into the intricate signaling networks activated by Ft1, providing a foundational resource for researchers in the field.



# Core Signaling Pathways Modulated by Notoginsenoside Ft1

**Notoginsenoside Ft1** orchestrates a pro-angiogenic response primarily through the activation of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway. [1][2] These pathways converge to promote the nuclear translocation of HIF- $1\alpha$ , a master regulator of angiogenic gene expression, including VEGF.

## The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. Evidence suggests that **Notoginsenoside Ft1** activates this pathway, leading to a series of downstream events that promote the angiogenic phenotype in endothelial cells.[1][2][3]

- PI3K/Akt Activation: Ft1 treatment has been shown to induce the phosphorylation and activation of Akt, a serine/threonine kinase.[4] Activated Akt, in turn, can phosphorylate a variety of downstream targets.
- mTOR Activation: A key downstream effector of Akt is mTOR, which plays a central role in cell growth and proliferation. Ft1 induces the phosphorylation of mTOR, and inhibition of mTOR with siRNA has been shown to decrease Ft1-induced tube formation, proliferation, and VEGF expression.[1][2]
- HIF-1α Regulation: The activation of the PI3K/Akt/mTOR pathway is critical for the stabilization and nuclear translocation of HIF-1α.[1][2]

## The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another critical signaling route for cell proliferation and differentiation.

Notoginsenoside Ft1 has been demonstrated to activate this pathway in endothelial cells, contributing to its pro-angiogenic effects.[1][2]

• ERK1/2 Phosphorylation: Ft1 treatment leads to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]



• Contribution to Angiogenesis: Pharmacological inhibition of MEK, the upstream kinase of ERK, with inhibitors like PD98059, has been shown to reduce Ft1-induced angiogenesis, confirming the importance of this pathway.[1][2]

## Convergence on HIF-1α and VEGF Expression

Both the PI3K/Akt/mTOR and Raf/MEK/ERK pathways converge on the regulation of HIF-1α.[1] [2] Ft1 treatment increases the translocation of HIF-1α from the cytoplasm to the nucleus. In the nucleus, HIF-1α binds to the promoter region of the VEGF gene, leading to increased transcription of VEGF mRNA and subsequent secretion of VEGF protein.[1][2] This secreted VEGF then acts in an autocrine and paracrine manner to further stimulate endothelial cell proliferation, migration, and tube formation.

# **Quantitative Data Summary**

The pro-angiogenic effects of **Notoginsenoside Ft1** have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of **Notoginsenoside Ft1** on Endothelial Cell Proliferation and Tube Formation

| Parameter          | Cell Type | Ft1<br>Concentration | Observation                                                      | Reference |
|--------------------|-----------|----------------------|------------------------------------------------------------------|-----------|
| Cell Proliferation | HUVECs    | 1 - 10 μΜ            | Dose-dependent increase in cell viability.                       | [2]       |
| Tube Formation     | HUVECs    | 1 - 10 μΜ            | Significant increase in the number of capillary-like structures. | [2]       |
| Cell Migration     | HUVECs    | 1 - 10 μΜ            | Enhanced cell<br>migration in a<br>wound-healing<br>assay.       | [2]       |



Table 2: Effect of Notoginsenoside Ft1 on Key Signaling Proteins and Gene Expression

| Analyte                                | Cell Type | Ft1<br>Concentration | Fold<br>Change/Obser<br>vation                                | Reference |
|----------------------------------------|-----------|----------------------|---------------------------------------------------------------|-----------|
| p-Akt<br>(phosphorylated<br>Akt)       | HUVECs    | 10 μΜ                | Significant increase in phosphorylation compared to control.  | [4]       |
| p-ERK1/2<br>(phosphorylated<br>ERK1/2) | HUVECs    | 10 μΜ                | Marked increase in phosphorylation levels.                    | [4]       |
| p-mTOR<br>(phosphorylated<br>mTOR)     | HUVECs    | 10 μΜ                | Increased phosphorylation, indicating pathway activation.     | [2]       |
| HIF-1α (nuclear)                       | HUVECs    | 10 μΜ                | Increased<br>nuclear<br>accumulation.                         | [2]       |
| VEGF mRNA                              | HUVECs    | 10 μΜ                | Upregulation of VEGF mRNA expression.                         | [2]       |
| VEGF Protein<br>(secreted)             | HUVECs    | 10 μΜ                | Increased<br>secretion of<br>VEGF into the<br>culture medium. | [2]       |

# **Detailed Experimental Protocols**

This section provides standardized protocols for key in vitro assays used to evaluate the proangiogenic effects of **Notoginsenoside Ft1**.



## **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel®)
- 96-well culture plates
- Notoginsenoside Ft1 stock solution
- Calcein AM (for visualization)
- Inverted microscope with fluorescence capabilities

#### Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50-100 μL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
- Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of **Notoginsenoside Ft1** or vehicle control. Seed the cells onto the solidified matrix at a density of 1 x 10<sup>4</sup> to 2 x 10<sup>4</sup> cells per well.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- Visualization: To visualize the tube formation, the cells can be stained with Calcein AM.[6]
   Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.
- Image Analysis: Capture images of the tube-like structures using an inverted fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total



tube length, number of junctions, and number of loops using appropriate image analysis software.

## **Western Blot Analysis for Protein Phosphorylation**

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK.

#### Materials:

- HUVECs
- Notoginsenoside Ft1
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer buffer and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Protocol:

 Cell Treatment and Lysis: Culture HUVECs to 70-80% confluency and treat with various concentrations of Notoginsenoside Ft1 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

# Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression

This method is used to measure the relative expression levels of VEGF mRNA.

#### Materials:

- HUVECs
- Notoginsenoside Ft1
- RNA extraction kit
- · cDNA synthesis kit
- qPCR master mix
- Primers for VEGF and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system



#### Protocol:

- RNA Extraction: Treat HUVECs with Notoginsenoside Ft1, then extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for VEGF and the housekeeping gene.
- Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in VEGF mRNA expression, normalized to the housekeeping gene.[1][7]

## **Visualization of Signaling Pathways and Workflows**

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathways and experimental workflows described in this guide.

Figure 1. Signaling pathways of **Notoginsenoside Ft1** in promoting angiogenesis.





Click to download full resolution via product page

Figure 2. Experimental workflow for the endothelial cell tube formation assay.





Click to download full resolution via product page

Figure 3. Experimental workflow for Western blot analysis.



### Conclusion

**Notoginsenoside Ft1** is a promising pro-angiogenic compound that acts through the coordinated activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. These pathways converge to enhance the activity of HIF-1α, leading to increased VEGF expression and secretion, ultimately driving endothelial cell proliferation, migration, and tube formation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of Ft1-induced angiogenesis and to explore its therapeutic potential in wound healing and regenerative medicine. Further investigation into the upstream receptors and the precise molecular interactions of Ft1 will be crucial for the development of targeted pro-angiogenic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notoginsenoside Ft1 activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. ibidi.com [ibidi.com]
- 7. RT-PCR method to quantify vascular endothelial growth factor expression PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Notoginsenoside Ft1: A Deep Dive into the Signaling Pathways Driving Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139306#notoginsenoside-ft1-signaling-pathways-involved-in-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com